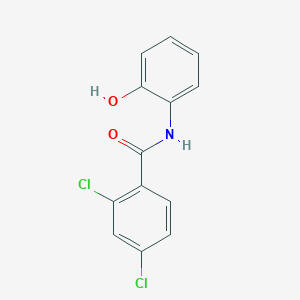

![molecular formula C9H9Cl2N3S B2577282 2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride CAS No. 1046802-02-1](/img/structure/B2577282.png)

2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

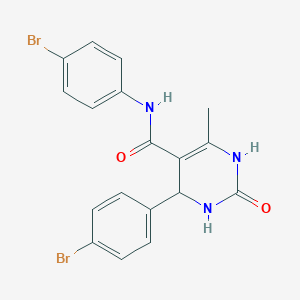

The compound “2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride” belongs to the class of organic compounds known as thiazoles . Thiazoles are a type of heterocyclic organic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (an antineoplastic drug) .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Chemical Reactions and Analysis

Reactions of Aqueous Chlorine and Chlorine Dioxide with Model Food Compounds

The study by Fukayama, Tan, Wheeler, and Wei (1986) discusses the reactions of chlorine and chlorine dioxide with food compounds, highlighting the oxidation and chlorination reactions of lipids and amino acids. This research could provide a context for understanding how similar chlorinated compounds might interact in various settings, including their reactivity and potential formation of by-products Fukayama et al., 1986.

Synthesis and Properties of Novel Substituted Compounds

Research on the synthesis and spectroscopic properties of substituted compounds, such as those discussed by Issac and Tierney (1996), might provide insights into the methodologies and analytical techniques applicable to the study and application of chlorinated pyridinyl and thiazolium compounds Issac & Tierney, 1996.

Potential Applications in Analytical Chemistry

Analysis of Heterocyclic Aromatic Amines

The review by Teunissen et al. (2010) on the analysis of PhIP and its metabolites in various matrices could provide a framework for understanding the analytical approaches for detecting and quantifying similar complex molecules in food, biological samples, and environmental matrices Teunissen et al., 2010.

Electrochemical Sensors for Detection of Contaminants

The development and use of electrochemical sensors, as reviewed by Laghrib et al. (2020), for detecting contaminants like paraquat in food samples highlight the potential for applying similar technologies for the detection and analysis of compounds like "2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride" in various matrices Laghrib et al., 2020.

Mechanism of Action

Target of Action

The primary targets of 2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride are various types of pests, including aphids, whiteflies, thrips, and beetles . This compound is primarily used in the agricultural sector as an insecticide .

Mode of Action

This compound interacts with its targets by disrupting the transmission of neurotransmitters in pests, leading to paralysis and death .

Biochemical Pathways

It is known that this compound interferes with the normal functioning of the nervous system in pests, disrupting the synthesis of neurotransmitters .

Pharmacokinetics

It is known that this compound has a low solubility in water but is more soluble in organic solvents such as alcohol and ether . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these factors.

Result of Action

The molecular and cellular effects of this compound’s action result in the paralysis and death of pests . By disrupting the transmission of neurotransmitters, this compound effectively eliminates various types of pests that can harm crops .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water and organic solvents can affect its distribution in the environment and its ability to reach its targets . Furthermore, its effectiveness may be influenced by the specific characteristics of the pests it targets, such as their life cycle, population density, and resistance to pesticides .

properties

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]-1,3-thiazol-3-ium-2-amine;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S.ClH/c10-8-2-1-7(5-12-8)6-13-9-11-3-4-14-9;/h1-5H,6H2,(H,11,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPGKXLROKZGBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CNC2=[NH+]C=CS2)Cl.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

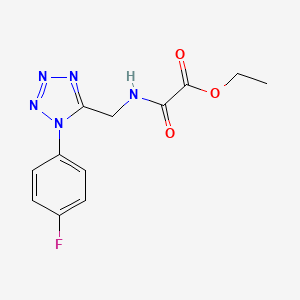

![Benzo[d][1,3]dioxol-5-yl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2577199.png)

![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2577205.png)

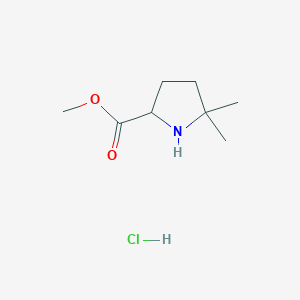

![[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)benzyl]amine](/img/structure/B2577206.png)

![(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B2577213.png)

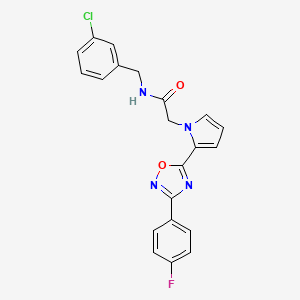

![6-(cyclopentyloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2577217.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2577219.png)